molecular formula C15H22BrNOS B4269837 (4-Bromo-5-propylthiophen-2-yl)(2-ethylpiperidin-1-yl)methanone

(4-Bromo-5-propylthiophen-2-yl)(2-ethylpiperidin-1-yl)methanone

Cat. No.: B4269837
M. Wt: 344.3 g/mol
InChI Key: ITDKTTNXTJFENI-UHFFFAOYSA-N
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Description

(4-Bromo-5-propylthiophen-2-yl)(2-ethylpiperidin-1-yl)methanone is an organic compound characterized by a unique structure that includes a brominated thiophene ring, a piperidine ring, and an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromo-5-propylthiophen-2-yl)(2-ethylpiperidin-1-yl)methanone typically involves multiple steps, starting with the bromination of a thiophene derivative. The brominated thiophene is then subjected to a carbonylation reaction to introduce the carbonyl group. This intermediate is further reacted with 2-ethylpiperidine under specific conditions to yield the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions: (4-Bromo-5-propylthiophen-2-yl)(2-ethylpiperidin-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.

    Substitution: The bromine atom in the thiophene ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

(4-Bromo-5-propylthiophen-2-yl)(2-ethylpiperidin-1-yl)methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific receptors or enzymes.

    Industry: Utilized in the development of advanced materials, such as conductive polymers or organic semiconductors.

Mechanism of Action

The mechanism of action of (4-Bromo-5-propylthiophen-2-yl)(2-ethylpiperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or disruption of cellular processes.

Comparison with Similar Compounds

  • 1-[(4-chloro-5-propyl-2-thienyl)carbonyl]-2-ethylpiperidine
  • 1-[(4-methyl-5-propyl-2-thienyl)carbonyl]-2-ethylpiperidine
  • 1-[(4-fluoro-5-propyl-2-thienyl)carbonyl]-2-ethylpiperidine

Comparison: Compared to its analogs, (4-Bromo-5-propylthiophen-2-yl)(2-ethylpiperidin-1-yl)methanone exhibits unique properties due to the presence of the bromine atom. This halogen can influence the compound’s reactivity, binding affinity, and overall biological activity. The brominated derivative may show enhanced potency or selectivity in certain applications, making it a valuable compound for further research and development.

Properties

IUPAC Name

(4-bromo-5-propylthiophen-2-yl)-(2-ethylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BrNOS/c1-3-7-13-12(16)10-14(19-13)15(18)17-9-6-5-8-11(17)4-2/h10-11H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITDKTTNXTJFENI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C=C(S1)C(=O)N2CCCCC2CC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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